molecular formula C20H17N3O5S2 B11642595 N-[(2Z,5Z)-5-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide

N-[(2Z,5Z)-5-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide

Cat. No.: B11642595
M. Wt: 443.5 g/mol
InChI Key: GYZDWTQHFPWCDJ-UHFFFAOYSA-N
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Description

N-[(2Z,5Z)-5-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide is a complex organic compound that features multiple functional groups, including an indole, thiazolidine, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and thiazolidine intermediates. The key steps may include:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Thiazolidine Intermediate: This involves the reaction of a thiourea with an α-haloketone.

    Coupling of Intermediates: The indole and thiazolidine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Control of reaction temperature and pressure to favor the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thiazolidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Biological Probes: Utilized in studying biological pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z,5Z)-5-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
  • N-[(2Z,5Z)-5-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties. For example, the ethoxy group in the indole moiety may enhance its lipophilicity, affecting its biological activity.

Properties

Molecular Formula

C20H17N3O5S2

Molecular Weight

443.5 g/mol

IUPAC Name

N-[5-(5-ethoxy-2-oxoindol-3-yl)-4-hydroxy-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H17N3O5S2/c1-3-28-12-6-9-15-14(10-12)16(18(24)21-15)17-19(25)22-20(29-17)23-30(26,27)13-7-4-11(2)5-8-13/h4-10,25H,3H2,1-2H3,(H,22,23)

InChI Key

GYZDWTQHFPWCDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)NS(=O)(=O)C4=CC=C(C=C4)C)O

Origin of Product

United States

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